Lipophilicity and Molecular Weight Comparison
Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine (MW: 241.33, LogP: 4.47) demonstrates a higher molecular weight and significantly greater lipophilicity compared to simpler furan-2-ylmethyl amines, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA, MW: 177.22, estimated LogP: ~1.5) [1][2]. This difference in lipophilicity, quantified by a LogP increase of approximately 3 log units, predicts a substantially different membrane permeability and distribution profile, which are critical for applications involving cellular assays or blood-brain barrier penetration [3].
vs
MW 177.22 g/mol | LogP ~1.5 (F2MPA)
ΔLogP ≈+2.97
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight (MW) |
|---|---|
| Target Compound Data | MW: 241.33 g/mol; LogP: 4.46760 |
| Comparator Or Baseline | F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine): MW: 177.22 g/mol; Estimated LogP: ~1.5 |
| Quantified Difference | ΔMW: +64.11 g/mol; ΔLogP: +2.97 units (estimated) |
| Conditions | Calculated physicochemical properties using standard computational models (e.g., XLogP3) [1][2] |
Why This Matters
The 100-fold higher predicted partition coefficient (LogP) directly influences solubility, passive membrane permeability, and tissue distribution, making the compound a distinct choice for applications requiring specific physicochemical properties.
- [1] ChemSrc. (n.d.). 436096-86-5 (Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine) Property Data. View Source
- [2] PubChem. (n.d.). N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (Compound Summary). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
